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molecular formula C12H9BrFN B8539449 2-Bromo-6-(4-fluoro-2-methylphenyl)pyridine

2-Bromo-6-(4-fluoro-2-methylphenyl)pyridine

Cat. No. B8539449
M. Wt: 266.11 g/mol
InChI Key: YSZUBRJZZANQAU-UHFFFAOYSA-N
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Patent
US06608060B1

Procedure details

In a 100 ml round-bottomed flask, 7.92 g (33.4 mmol) of 2,6-dibromopyridine was dissolved in 50 ml of anhydrous toluene forming a clear, colorless solution. 4-fluoro-2-methylbenzene boronic acid (5.09 g, 33.1 mmol) produced in step A was added forming a white suspension. Thallium carbonate (17.45 g, 37.2 mmol) was added followed by a catalytic amount (150 mg) of Pd(PPh3)4. The mixture was heated to reflux overnight, cooled, and filtered over a pad of silica gel. The silica was washed with CH2Cl2 and the filtrate was evaporated to afford a white solid. The solid was dissolved in a minimal amount of 50% CH2Cl2/hexane and chromatographed on a short column of silica gel using 30% CH2Cl2/hexane to afford 6.55 g (74%) of the 2-bromo-6-(4-fluoro-2-methylphenyl)pyridine as a white solid.
Quantity
7.92 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
5.09 g
Type
reactant
Reaction Step Two
Name
Thallium carbonate
Quantity
17.45 g
Type
reactant
Reaction Step Three
Name
CH2Cl2 hexane
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
150 mg
Type
catalyst
Reaction Step Five

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([Br:8])[N:3]=1.[F:9][C:10]1[CH:15]=[CH:14][C:13](B(O)O)=[C:12]([CH3:19])[CH:11]=1.C(=O)([O-])[O-].[Tl+2]>C1(C)C=CC=CC=1.C(Cl)Cl.CCCCCC.C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[Br:8][C:4]1[CH:5]=[CH:6][CH:7]=[C:2]([C:13]2[CH:14]=[CH:15][C:10]([F:9])=[CH:11][C:12]=2[CH3:19])[N:3]=1 |f:2.3,5.6,^1:23,44,46,65,84|

Inputs

Step One
Name
Quantity
7.92 g
Type
reactant
Smiles
BrC1=NC(=CC=C1)Br
Name
Quantity
50 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
5.09 g
Type
reactant
Smiles
FC1=CC(=C(C=C1)B(O)O)C
Step Three
Name
Thallium carbonate
Quantity
17.45 g
Type
reactant
Smiles
C([O-])([O-])=O.[Tl+2]
Step Four
Name
CH2Cl2 hexane
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl.CCCCCC
Step Five
Name
Quantity
150 mg
Type
catalyst
Smiles
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
forming a white suspension
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux overnight
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
cooled
FILTRATION
Type
FILTRATION
Details
filtered over a pad of silica gel
WASH
Type
WASH
Details
The silica was washed with CH2Cl2
CUSTOM
Type
CUSTOM
Details
the filtrate was evaporated
CUSTOM
Type
CUSTOM
Details
to afford a white solid
CUSTOM
Type
CUSTOM
Details
chromatographed on a short column of silica gel using 30% CH2Cl2/hexane

Outcomes

Product
Name
Type
product
Smiles
BrC1=NC(=CC=C1)C1=C(C=C(C=C1)F)C
Measurements
Type Value Analysis
AMOUNT: MASS 6.55 g
YIELD: PERCENTYIELD 74%
YIELD: CALCULATEDPERCENTYIELD 74.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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